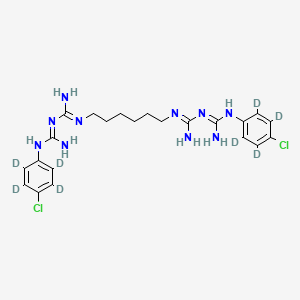

Chlorhexidine-d8 Dihydrochloride

Overview

Description

Chlorhexidine-d8 Dihydrochloride is a deuterium-labeled derivative of Chlorhexidine Dihydrochloride. It is primarily used as an antibacterial agent and is known for its broad-spectrum antimicrobial activity. This compound is often utilized in scientific research due to its stable isotopic labeling, which aids in various analytical and pharmacokinetic studies .

Mechanism of Action

Target of Action

Chlorhexidine-d8 Dihydrochloride is a broad-spectrum antimicrobial biguanide . Its primary targets are a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . It is one of the most common skin and mucous membrane antiseptic agents in use today .

Mode of Action

The positively charged this compound molecule reacts with negatively charged phosphate groups on microbial cell surfaces . This reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows this compound to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death . The specific means of cell death is dependent on the concentration of this compound - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation .

Biochemical Pathways

This compound disrupts the cell membrane, leading to leakage of intracellular components and cell death . This disruption affects the integrity of the cell wall and interferes with osmosis . In fungi, the mechanism of action is very similar to bacteria . The fungus uptakes this compound in a short amount of time and impairs the integrity of the cell wall and the plasma membrane entering the cytoplasm resulting in leakage of cell contents and cell death .

Pharmacokinetics

Protein-bound this compound releases slowly, leading to prolonged activity .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the cell membrane, leakage of intracellular components, and ultimately cell death . In high concentrations, this compound causes the cytoplasm to congeal or solidify .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in topical applications, this compound is shown to have the unique ability to bind to the proteins present in human tissues such as skin and mucous membranes . This binding leads to a slow release of this compound, resulting in prolonged activity . Furthermore, this compound has shown some ability to help inhibit adherence of microorganisms to a surface, thereby preventing growth and development of biofilms .

Biochemical Analysis

Biochemical Properties

Chlorhexidine-d8 Dihydrochloride plays a significant role in biochemical reactions due to its broad-spectrum antimicrobial properties. It interacts with various enzymes, proteins, and biomolecules. Notably, it binds to negatively charged phosphate groups on microbial cell surfaces, disrupting cell integrity and leading to cell death . This interaction is crucial in its function as an antiseptic, preventing the growth and spread of pathogens.

Cellular Effects

This compound exerts profound effects on different cell types and cellular processes. It influences cell function by disrupting cell membranes and causing leakage of intracellular contents . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activation of Toll-like receptors, reducing inflammatory responses . These effects are vital in its role as an antimicrobial agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with microbial cell membranes. The positively charged molecule binds to negatively charged sites on the cell wall, destabilizing it and interfering with osmosis . This rapid uptake leads to the disruption of the cytoplasmic membrane, causing leakage of cellular components and ultimately cell death . Additionally, it can inhibit enzyme activity and alter gene expression, contributing to its antimicrobial efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its antimicrobial activity can persist for extended periods, but prolonged exposure may lead to reduced susceptibility in some microorganisms . Understanding these temporal effects is essential for optimizing its use in research and clinical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it exhibits bacteriostatic properties, while higher concentrations result in bactericidal effects . High doses can lead to toxic or adverse effects, including tissue irritation and potential systemic toxicity . These dosage-dependent effects are crucial for determining safe and effective usage in therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its pharmacokinetic and metabolic profiles . The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its biotransformation and elimination. This information is vital for understanding its efficacy and safety in different biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . It is known to bind to proteins in human tissues, leading to prolonged activity and limited systemic absorption . This property is beneficial for its use as a topical antiseptic, ensuring sustained antimicrobial effects at the site of application.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It targets microbial cell membranes and cytoplasmic components, leading to cell death . Additionally, its binding to cellular proteins and membranes influences its localization within different cellular compartments . Understanding its subcellular distribution is essential for optimizing its antimicrobial efficacy and minimizing potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chlorhexidine-d8 Dihydrochloride typically involves the reaction of deuterated Chlorhexidine with dihydrochloric acid. This process ensures the incorporation of deuterium atoms into the Chlorhexidine molecule, resulting in the deuterium-labeled compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually synthesized in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Chlorhexidine-d8 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of chlorhexidine oxide, while reduction may yield chlorhexidine amine derivatives .

Scientific Research Applications

Chlorhexidine-d8 Dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.

Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of chlorhexidine in the body.

Industry: Applied in the development of new antiseptic formulations and products

Comparison with Similar Compounds

Chlorhexidine Dihydrochloride: The non-deuterated form of Chlorhexidine-d8 Dihydrochloride, widely used as an antiseptic.

Chlorhexidine Digluconate: Another form of chlorhexidine used in various antiseptic formulations.

Hexachlorophene: An antimicrobial agent with similar applications but different chemical structure.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The incorporation of deuterium atoms enhances the stability and allows for precise tracking in various research applications .

Biological Activity

Chlorhexidine-d8 Dihydrochloride is a stable isotope-labeled form of chlorhexidine, a widely used antiseptic and disinfectant known for its broad-spectrum antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Chlorhexidine

Chlorhexidine is a cationic bisbiguanide with significant antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and some viruses. The compound's efficacy is concentration-dependent: it exhibits bacteriostatic effects at lower concentrations (0.02%-0.06%) and bactericidal effects at higher concentrations (>0.12%) . Its mechanism involves disrupting microbial cell membranes by interacting with negatively charged components on the cell surface, leading to cell lysis and death .

The primary action of chlorhexidine involves:

- Cell Membrane Disruption : Chlorhexidine binds to the bacterial cell membrane, causing destabilization and leakage of intracellular contents.

- Cytoplasmic Precipitation : At higher concentrations, it leads to precipitation of cytoplasmic components, resulting in cell death.

- Substantivity : Chlorhexidine has a strong affinity for oral tissues, allowing it to remain active in the mouth for extended periods after application .

Biological Activity Data

This compound retains the biological activity of its non-labeled counterpart. Research indicates that chlorhexidine effectively inhibits various bacterial strains at low concentrations. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus mutans | 1.0 |

| Escherichia coli | 4.0 |

| Candida albicans | 2.0 |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that chlorhexidine-d8 exhibits comparable antimicrobial activity to chlorhexidine gluconate against various oral pathogens, confirming its potential as an effective antiseptic in dental applications . -

Cytotoxicity Assessment :

While chlorhexidine is effective against pathogens, it can exhibit cytotoxic effects on human cells, particularly at high concentrations. Research indicates that prolonged exposure can lead to adverse effects such as irritation and allergic reactions . -

Pharmacokinetics :

Pharmacokinetic studies show that chlorhexidine is poorly absorbed systemically when administered orally or topically, with most excretion occurring via feces . This limited absorption minimizes systemic side effects but raises concerns about local toxicity. -

Clinical Applications :

Chlorhexidine is widely used in dentistry for plaque control and as a preoperative antiseptic. Its effectiveness in reducing gingivitis and periodontitis has been well documented .

Properties

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)/i5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXZTYHSJHQHIJ-OIIWATDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])\N)N)N)/N)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.